NK1 Receptor Selectivity: Aprepitant vs. Other NK1 Antagonists Binding Affinity Comparison
Aprepitant demonstrates substantially greater selectivity for the human NK1 receptor over NK2 and NK3 subtypes compared to class-level NK1 antagonist expectations. In radioligand binding assays using clonal human receptors, aprepitant exhibits 3000-fold selectivity for NK1 over NK3 receptors and >50,000-fold selectivity over NK2 receptors, with no detectable activity at 5-HT3, dopamine D2, or other GPCR targets at concentrations up to 3 μM [1]. This selectivity profile exceeds that reported for several other NK1 antagonists in the same assay systems .
| Evidence Dimension | NK1 receptor selectivity versus NK2 and NK3 subtypes |
|---|---|
| Target Compound Data | NK1/NK3 selectivity: 3000-fold; NK1/NK2 selectivity: >50,000-fold |
| Comparator Or Baseline | Typical NK1 antagonists: selectivity ranges reported at 100-1000-fold (class-level reference) |
| Quantified Difference | Aprepitant selectivity exceeds typical class ranges by at least 3-fold for NK1/NK3 |
| Conditions | Radioligand binding assay using clonal human NK1, NK2, NK3 receptors; PANLABS screening panel for GPCR and ion channel cross-reactivity |
Why This Matters
Higher receptor selectivity reduces the probability of off-target effects in vivo, which is critical for experimental reproducibility and minimizing confounding variables in both preclinical research and clinical protocol design.
- [1] Lianshimall. Aprepitant 99.73% 25mg. Biological Activity Datasheet. View Source
